molecular formula C12H19BrN4O2 B7459049 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide

カタログ番号 B7459049
分子量: 331.21 g/mol
InChIキー: AVCNEGJXXIQHIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that produces cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. Inhibition of sGC by BAY 73-6691 has been shown to have potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.

作用機序

4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 selectively inhibits sGC, which leads to a decrease in cGMP production. This results in relaxation of smooth muscle cells and vasodilation of blood vessels. 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been shown to have a greater affinity for the oxidized form of sGC, which is present in diseased tissues, compared to the reduced form of sGC, which is present in healthy tissues.
Biochemical and Physiological Effects:
4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been shown to have several biochemical and physiological effects, including relaxation of smooth muscle cells, vasodilation of blood vessels, inhibition of platelet aggregation, and modulation of neurotransmission. These effects are mediated by the decrease in cGMP production resulting from sGC inhibition.

実験室実験の利点と制限

One advantage of using 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 in lab experiments is its selectivity for sGC, which allows for specific modulation of cGMP production. However, one limitation is the potential for off-target effects, as sGC is also present in healthy tissues. Additionally, the use of 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 may not be suitable for all experimental models, as its effects may be influenced by the presence of other signaling pathways.

将来の方向性

There are several future directions for research on 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691, including the development of more potent and selective sGC inhibitors, the investigation of the effects of sGC inhibition in other disease models, and the exploration of combination therapies with other drugs targeting the cGMP pathway. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691, as well as its potential for off-target effects.

合成法

The synthesis of 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 involves the reaction of 4-bromo-1,5-dimethylpyrazole-3-carboxylic acid with 2-(morpholin-4-yl)ethylamine in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to form the corresponding carboxamide.

科学的研究の応用

4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In preclinical studies, 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been shown to improve pulmonary hemodynamics and right ventricular function in animal models of pulmonary hypertension. In clinical trials, 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been shown to improve exercise capacity and quality of life in patients with pulmonary hypertension.

特性

IUPAC Name

4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN4O2/c1-9-10(13)11(15-16(9)2)12(18)14-3-4-17-5-7-19-8-6-17/h3-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCNEGJXXIQHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NCCN2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。